p-MENTH-3-ENE

Description

Xi-p-Menth-3-ene is a monoterpene and an alicyclic compound.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-propan-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h6,8-9H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCPSEFQLGXPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862054 | |

| Record name | Cyclohexene, 4-methyl-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-00-5 | |

| Record name | p-Menth-3-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 4-methyl-1-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 4-methyl-1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 4-methyl-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties and Structure of p-Menth-3-ene

This technical guide provides a comprehensive overview of the core chemical properties and structure of this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure

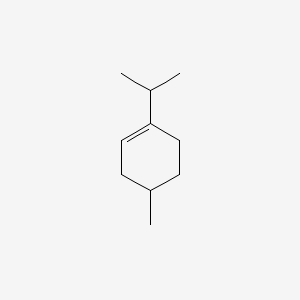

This compound, a monoterpene and an alicyclic compound, is classified within the menthane monoterpenoids. Its structure is based on a p-menthane (B155814) backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The specific isomer, this compound, is characterized by a double bond between the third and fourth carbons of the cyclohexane ring.

The IUPAC name for this compound is 4-methyl-1-(1-methylethyl)cyclohexene or 4-methyl-1-propan-2-ylcyclohexene. The compound is racemic, meaning it is an equal mixture of its enantiomers.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C10H18 | |

| Molecular Weight | 138.25 g/mol | |

| CAS Number | 500-00-5 | |

| Melting Point | 25-26 °C | |

| Boiling Point | 166.85°C | |

| Density | 0.8102 g/cm³ (estimate) | |

| Refractive Index | 1.4604 (estimate) | |

| LogP | 4.732 (estimate) | |

| Stereochemistry | Racemic |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| GC-MS (Predicted) | A predicted GC-MS spectrum (70eV, Positive) is available. splash10-0005-9300000000-77c171dcaff6a4b0a8ec | |

| 1H NMR | Experimental data not found in the search results. | |

| 13C NMR | Experimental data not found in the search results. | |

| Infrared (IR) | Experimental data not found in the search results. |

Experimental Protocols

Synthesis of this compound from Menthol (B31143)

A common laboratory synthesis of this compound involves the dehydration of menthol.

Materials:

-

Menthol

-

Phosphorus pentachloride

-

Dry petroleum ether

-

Potassium hydroxide (B78521)

-

Metallic sodium

Procedure:

-

Chlorination of Menthol: 100 g of phosphorus pentachloride is covered with dry petroleum ether in a round bottom flask fitted with a dropping funnel. The flask is cooled, and 100 g of menthol is added incrementally, ensuring that no more menthol is added until the evolution of hydrochloric acid ceases.

-

Isolation of Menthyl Chloride: After the reaction is complete, the petroleum ether is distilled off. The residue is then fractionated to collect the intermediate, menthyl chloride, at a boiling range of 205-215°C.

-

Dehydrochlorination: The collected menthyl chloride (70 g) is added to a hot solution of 75 g of potassium hydroxide in 320 g of phenol. This mixture is heated to 150°C for 10-15 minutes.

-

Distillation and Purification: The product is distilled from the reaction mixture until the temperature reaches 200°C. The distillate is washed with aqueous potassium hydroxide to remove any phenol and then distilled over metallic sodium to yield this compound, a colorless liquid with a boiling point of 160-166°C.

The following diagram illustrates the workflow for the synthesis of this compound from menthol.

Caption: Synthesis workflow of this compound.

An alternative patented method describes the production of this compound from lower alkyl dihydro-alpha-terpinyl ethers by heating with a lower hydrocarbon sulfonic acid at temperatures between 75°C and 140°C.

Biological Activity and Signaling Pathways

There is a lack of specific research on the biological activities and signaling pathways of this compound in the available literature. However, p-menthane derivatives, which are components of various essential oils, have been reported to exhibit a range of biological properties, including antimicrobial and anti-inflammatory effects. Further research is required to determine the specific biological profile of this compound. No information regarding any signaling pathways involving this compound was found in the conducted searches.

p-Menth-3-ene: A Technical Guide to Natural Sources and Isolation

Introduction: p-Menth-3-ene (C₁₀H₁₈) is a monoterpene hydrocarbon, a structural isomer of other well-known p-menthadienes like limonene (B3431351) and terpinene. As a volatile organic compound found in the essential oils of certain plants, it contributes to their characteristic aroma. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and methods for its analytical determination. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a constituent of the essential oils of a limited number of plant species. While many plants in genera such as Eucalyptus and Ferula are rich in structurally related p-menthane (B155814) derivatives, the presence of this compound itself is less commonly reported. The most definitive source identified in scientific literature is from the Burseraceae family.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant subspecies, geographical location, and harvesting time. The following table summarizes the reported quantitative data for this compound in its known natural source.

| Plant Species | Plant Part | Percentage of Essential Oil (%) |

| Protium heptaphyllum (Aubl.) March. subsp. heptaphyllum | Resin | 3.17[1] |

Isolation and Analytical Protocols

The isolation of this compound from its natural sources follows a multi-step process involving extraction of the essential oil, followed by fractionation to isolate the specific monoterpene hydrocarbon.

Experimental Workflow Diagram

Protocol 1: Essential Oil Extraction by Steam Distillation

Steam distillation is the primary method for extracting volatile compounds like terpenes from plant materials without thermal degradation.[2][3] The process relies on the principle that the combined vapor pressure of a mixture of two immiscible liquids (water and the essential oil) is lower than the boiling point of either component, allowing for distillation at temperatures below 100°C.[4]

Methodology:

-

Preparation of Plant Material: Collect fresh or dried plant material (e.g., resin, leaves).[4] If using dried material, it can be blended into a fine slurry with distilled water.[4]

-

Apparatus Setup: Assemble an all-glass steam distillation unit. This consists of a boiling flask to generate steam, a biomass flask to hold the plant material, a still head, a condenser, and a receiving vessel.[5] Ensure all glass joints are securely sealed.[5]

-

Distillation:

-

Fill the boiling flask with distilled water to about two-thirds full and place it on a heating mantle.[5]

-

Place the prepared plant material in the biomass flask. For resins, it may be necessary to dissolve them in a suitable non-polar solvent before mixing with water.

-

Heat the boiling flask to generate steam, which will then pass through the biomass flask. The steam will vaporize the volatile essential oils.[2]

-

The steam and essential oil vapor mixture travels to the water-cooled condenser, where it condenses back into a liquid.[2]

-

-

Collection: Collect the distillate in a receiving vessel (e.g., a separatory funnel). The essential oil, being immiscible with water, will typically form a separate layer.[5]

-

Separation: Separate the oil layer from the aqueous layer (hydrosol). The crude essential oil can then be dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at 4°C.

Protocol 2: Isolation of this compound by Fractional Distillation

To isolate this compound from the complex mixture of terpenes in the crude essential oil, fractional distillation is employed. This technique separates compounds based on differences in their boiling points.[6] For terpenes, which can be sensitive to high temperatures, vacuum fractional distillation is often preferred to lower the boiling points of the components.[7]

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask assembly (e.g., a cow-type adapter to collect different fractions), and a vacuum source.

-

Distillation:

-

Place the crude essential oil into the round-bottom flask with boiling chips.

-

Apply a vacuum to the system to reduce the pressure.

-

Begin heating the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

-

The component with the lowest boiling point will vaporize first, ascend the column, condense, and be collected as the first fraction.[6]

-

Monitor the temperature at the top of the column. A stable temperature plateau indicates that a pure component or azeotropic mixture is distilling.

-

-

Fraction Collection: Collect different fractions based on the boiling point ranges. Monoterpene hydrocarbons like this compound have lower boiling points than oxygenated monoterpenes or sesquiterpenes and will therefore distill in the earlier fractions.[8]

-

Analysis: Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing the highest concentration of this compound.

Protocol 3: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical method for separating, identifying, and quantifying the individual components of a complex volatile mixture like an essential oil fraction.[9]

Methodology:

-

Sample Preparation:

-

Dilute the isolated essential oil fraction in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[10][11]

-

If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[11][12]

-

Transfer the final solution to a 2 mL autosampler vial.[11]

-

-

Instrumental Parameters: The following are typical starting parameters for the GC-MS analysis of terpenes. Optimization may be required.

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, SH-Rxi-5Sil MS), is commonly used for terpene analysis.[12][13] A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[12][13]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[9][12]

-

Injector: Split/splitless injector, typically set at 250-280°C.[9][13] A split injection mode is common for essential oil analysis.[12]

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be: initial temperature of 50-70°C, hold for a few minutes, then ramp up at a rate of 2-10°C/min to a final temperature of 280-300°C.[12][14]

-

-

Mass Spectrometer (MS):

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from established mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of this compound in the sample by peak area normalization. For absolute quantification, a calibration curve should be generated using a certified reference standard of this compound.[11]

-

References

- 1. acta.inpa.gov.br [acta.inpa.gov.br]

- 2. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]

- 3. trueterpenes.com [trueterpenes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. engineering.iastate.edu [engineering.iastate.edu]

- 6. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]

- 7. scispace.com [scispace.com]

- 8. WO2020061712A1 - System and method for fractional distillation - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. uoguelph.ca [uoguelph.ca]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biolmolchem.com [biolmolchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of p-Menth-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for p-Menth-3-ene (also known as 4-methyl-1-(1-methylethyl)cyclohexene). The information is compiled from various databases and is intended to assist in the identification and characterization of this monoterpene. While comprehensive data is available for Infrared (IR) and Mass Spectrometry (MS), detailed, publicly accessible experimental Nuclear Magnetic Resonance (NMR) data is limited.

Spectroscopic Data Summary

The following sections present the available quantitative data for this compound.

The IR spectrum of this compound exhibits characteristic peaks corresponding to its molecular structure. The data presented in Table 1 is sourced from the Coblentz Society's evaluated infrared reference spectra collection, available through the NIST Chemistry WebBook.[1]

Table 1: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment (Tentative) |

| 2950 | 35 | C-H stretch (alkane) |

| 2860 | 45 | C-H stretch (alkane) |

| 1670 | 80 | C=C stretch (alkene) |

| 1450 | 50 | C-H bend (alkane) |

| 1370 | 60 | C-H bend (alkane) |

| 800 | 75 | =C-H bend (alkene) |

Note: The assignments are tentative and based on general IR correlation tables.

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern under electron ionization. The data in Table 2 is derived from the NIST Mass Spectrometry Data Center.[1]

Table 2: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) |

| 41 | 65 |

| 55 | 70 |

| 67 | 85 |

| 81 | 100 |

| 95 | 90 |

| 121 | 40 |

| 138 | 30 (Molecular Ion) |

Despite extensive searches of chemical databases and scientific literature, detailed and experimentally verified ¹H and ¹³C NMR data (including chemical shifts, coupling constants, and signal multiplicities) for this compound could not be located. While NMR data for numerous p-menthane (B155814) derivatives are available, the specific data for the parent this compound molecule remains elusive in the public domain. Researchers requiring this data may need to perform their own NMR analysis.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed, based on common practices for the analysis of monoterpenes.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation: For a liquid sample like this compound, the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is applied to the plates, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: The this compound sample is typically diluted in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is commonly used for terpene analysis.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to 250-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is commonly used as the carrier gas with a constant flow rate.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanned from a low m/z (e.g., 40) to a high m/z (e.g., 400).

-

Ion Source Temperature: Typically maintained around 230 °C.

-

Quadrupole Temperature: Typically maintained around 150 °C.

Data Analysis: The resulting chromatogram separates the components of the sample, and the mass spectrometer provides a mass spectrum for each eluting peak. The mass spectrum of this compound can be compared to a library database (e.g., NIST) for identification.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Stereoisomers of p-Menth-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-3-ene, a monoterpene hydrocarbon with the chemical formula C₁₀H₁₈, is a constituent of various essential oils and a versatile chiral building block in organic synthesis.[1] Its structure contains a stereocenter at the C4 position, giving rise to two non-superimposable mirror images, or enantiomers: (4R)-(+)-p-menth-3-ene and (4S)-(-)-p-menth-3-ene. The distinct spatial arrangement of these stereoisomers can lead to significant differences in their biological activities and pharmacological properties, making their individual study and synthesis crucial for applications in drug discovery and development. This guide provides a comprehensive overview of the characteristics, synthesis, and analysis of the stereoisomers of this compound.

Stereoisomers of this compound

The two enantiomers of this compound are physically identical in an achiral environment, exhibiting the same melting point, boiling point, and density. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.

-

(4R)-(+)-p-Menth-3-ene: Also referred to as the dextrorotatory (+) isomer.

-

(4S)-(-)-p-Menth-3-ene: Also referred to as the levorotatory (-) isomer.

-

(±)-p-Menth-3-ene or dl-p-Menth-3-ene: A racemic mixture containing equal amounts of the (R) and (S) enantiomers, resulting in no net optical activity.[2]

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value (for racemic mixture) | Reference |

| Molecular Formula | C₁₀H₁₈ | [3] |

| Molecular Weight | 138.25 g/mol | [3] |

| Boiling Point | 166.85 °C | [3] |

| Melting Point | 25-26 °C | [3] |

| Density | 0.8102 g/cm³ (estimate) | [3] |

| Refractive Index | 1.4604 (estimate) | [3] |

| LogP | 4.732 (estimate) | [3] |

| CAS Number | 500-00-5 | [3] |

Table 2: Stereoisomer Specific Information

| Stereoisomer | Systematic Name | CAS Number | Optical Activity |

| (4R)-(+)-p-Menth-3-ene | (4R)-4-Methyl-1-(1-methylethyl)cyclohexene | Not specified | (+) |

| (4S)-(-)-p-Menth-3-ene | (4S)-4-Methyl-1-(1-methylethyl)cyclohexene | Not specified | (-) |

Spectroscopic Data

Detailed ¹H NMR, ¹³C NMR, and FTIR data for the individual enantiomers of this compound are not widely published. The following represents expected general characteristics based on the structure and data from related p-menthane (B155814) derivatives.

¹H NMR Spectroscopy (Expected Regions):

-

Vinyl Proton (C3-H): ~5.3-5.5 ppm (singlet or narrow multiplet)

-

Allylic Protons (C2-H₂, C5-H₂): ~1.8-2.2 ppm (multiplets)

-

Isopropyl Group (CH and CH₃): ~0.8-1.0 ppm (doublets for CH₃) and a multiplet for the CH proton.

-

Methyl Group (C4-CH₃): ~0.9-1.1 ppm (doublet)

-

Ring Protons (C1-H, C4-H, C6-H₂): Various shifts in the aliphatic region.

¹³C NMR Spectroscopy (Expected Regions):

-

Olefinic Carbons (C3, C4): ~120-140 ppm

-

Aliphatic Ring Carbons: ~20-50 ppm

-

Isopropyl and Methyl Carbons: ~15-25 ppm

FTIR Spectroscopy (Expected Absorptions):

-

C-H stretch (alkane): ~2850-2960 cm⁻¹

-

C-H stretch (alkene): ~3010-3030 cm⁻¹

-

C=C stretch (alkene): ~1640-1680 cm⁻¹ (likely weak for a tetrasubstituted alkene)

-

C-H bend (alkane): ~1370-1470 cm⁻¹

Experimental Protocols

Protocol 1: Enantioselective Synthesis (Conceptual)

The enantioselective synthesis of a specific this compound enantiomer can be approached through asymmetric catalysis. A conceptual workflow is presented below.

Caption: Conceptual workflow for the enantioselective synthesis of a this compound enantiomer.

Methodology:

-

Reactant Preparation: An appropriate achiral precursor, such as a p-menthadiene, is dissolved in a suitable anhydrous solvent under an inert atmosphere.

-

Catalyst Introduction: A chiral catalyst (e.g., a transition metal complex with a chiral ligand) is added to the reaction mixture.

-

Reaction: The reaction is carried out under specific conditions of temperature and pressure (e.g., hydrogenation with H₂ gas). The chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

-

Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the catalyst is removed by filtration, and the reaction mixture is quenched. The product is then extracted using an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the enantioenriched this compound.

-

Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral GC or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chiral Separation of Racemic this compound

The separation of a racemic mixture of this compound into its individual enantiomers can be achieved using chiral chromatography.

Caption: Workflow for the chiral separation of this compound enantiomers.

Methodology (Chiral Gas Chromatography):

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.

-

Sample Preparation: A dilute solution of racemic this compound is prepared in a volatile organic solvent (e.g., hexane).

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The enantiomers are separated on the chiral column based on the differential formation of transient diastereomeric complexes with the chiral stationary phase.

-

Temperature Program: A suitable oven temperature program is used to achieve optimal separation. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Detection: The separated enantiomers are detected by the FID or MS, producing two distinct peaks in the chromatogram.

-

Identification: The elution order of the enantiomers can be determined by injecting a standard of a known enantiomer, if available.

Conclusion

The stereoisomers of this compound represent important targets for asymmetric synthesis and chiral analysis due to their potential applications in various fields, including pharmaceuticals and fragrance chemistry. While a complete dataset of their individual characteristics is not fully available in public literature, this guide provides a foundational understanding of their properties and outlines the experimental approaches for their synthesis and separation. Further research to fully characterize the individual (R) and (S) enantiomers will be invaluable for unlocking their full potential in scientific and industrial applications.

References

The Biosynthesis of p-Menthane Monoterpenes in Mentha Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of p-menthane (B155814) monoterpenes in Mentha species, with a focus on the core enzymatic pathways and regulatory mechanisms. While direct literature on the specific biosynthesis of p-menth-3-ene is scarce, its formation is understood within the broader context of p-menthane monoterpene synthesis, likely as a minor product resulting from the inherent plasticity of the enzymes involved. This guide details the well-characterized pathways that produce major p-menthane monoterpenes such as menthol (B31143) and carvone (B1668592), which serve as a foundational model for understanding the synthesis of related compounds like this compound.

Introduction to p-Menthane Monoterpene Biosynthesis in Mentha

The genus Mentha is renowned for its production of a diverse array of p-menthane monoterpenes, which are the primary constituents of their essential oils. These volatile compounds are synthesized in specialized secretory structures known as peltate glandular trichomes, located on the surfaces of leaves and stems. The biosynthesis is a highly regulated process, both developmentally and environmentally, and involves a series of enzymatic reactions distributed across multiple subcellular compartments, including leucoplasts, the endoplasmic reticulum, mitochondria, and the cytoplasm.[[“]]

The core pathway initiates from the universal C10 precursor, geranyl diphosphate (B83284) (GPP), which is cyclized to form the foundational p-menthane skeleton. Subsequent enzymatic modifications, including hydroxylations, oxidations, and reductions, lead to the vast diversity of p-menthane monoterpenes observed in different Mentha species.

The Core Biosynthetic Pathway

The biosynthesis of p-menthane monoterpenes commences in the leucoplasts of the secretory cells of the glandular trichomes.

Formation of the Precursor: Geranyl Diphosphate (GPP)

The pathway begins with the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), both derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, to form geranyl diphosphate (GPP). This reaction is catalyzed by geranyl diphosphate synthase (GPPS) .[2]

The Committed Step: Cyclization of GPP to (-)-Limonene (B1674923)

The first committed step in p-menthane monoterpene biosynthesis in most Mentha species is the cyclization of GPP to (-)-(4S)-limonene. This reaction is catalyzed by (-)-(4S)-limonene synthase (LS) , a monoterpene cyclase located in the leucoplasts.[3] This enzyme is a key control point in the pathway and its expression is developmentally regulated.

The cyclization of GPP is a complex process involving the isomerization of GPP to linalyl diphosphate, followed by an electrophilic attack to form a carbocation intermediate. This intermediate can then undergo a series of rearrangements and deprotonations to yield various monoterpene products. While (-)-limonene is the major product of Mentha LS, the inherent promiscuity of terpene synthases can lead to the formation of minor products, potentially including various p-menthene isomers.

The formation of this compound, although not a major reported product, could theoretically occur through an alternative deprotonation of the α-terpinyl cation, a key intermediate in the cyclization cascade.

Diversification of the p-Menthane Skeleton

Following its synthesis, (-)-limonene is transported from the leucoplasts and undergoes a series of species- and chemotype-specific enzymatic modifications in other cellular compartments. These modifications are responsible for the vast diversity of p-menthane monoterpenes found in Mentha.

-

Hydroxylation: Cytochrome P450 monooxygenases, primarily located in the endoplasmic reticulum, hydroxylate the limonene (B3431351) backbone at specific positions. For instance, in peppermint (Mentha x piperita), (-)-limonene-3-hydroxylase (L3H) introduces a hydroxyl group at the C3 position to form (-)-trans-isopiperitenol, a precursor to menthol.[2] In spearmint (Mentha spicata), (-)-limonene-6-hydroxylase (L6H) acts on the C6 position to produce (-)-trans-carveol, a precursor to carvone.[2]

-

Dehydrogenation and Reduction: A series of dehydrogenases and reductases, located in the mitochondria and cytoplasm, further modify the hydroxylated intermediates. These enzymes are responsible for the conversion of alcohols to ketones and the saturation of double bonds, leading to the formation of compounds like pulegone, menthone, and carvone.[2]

-

Isomerization: Isomerases can catalyze the rearrangement of double bonds within the p-menthane ring, contributing to the formation of different isomers.

Quantitative Data on Mentha Essential Oil Composition

The relative abundance of different p-menthane monoterpenes varies significantly between different Mentha species and even between different chemotypes of the same species. This variation is a direct reflection of the underlying differences in gene expression and enzyme activity in their respective biosynthetic pathways.

| Mentha Species | Major p-Menthane Monoterpenes | Other Detected p-Menthane Monoterpenes | Reference |

| Mentha x piperita (Peppermint) | Menthol, Menthone, Menthyl acetate | Limonene, Pulegone, 1,8-Cineole | [4] |

| Mentha spicata (Spearmint) | Carvone, Limonene | 1,8-Cineole, β-Pinene | [5] |

| Mentha arvensis (Corn Mint) | Menthol, Menthone, Isomenthone | Limonene, Menthyl acetate | [6] |

| Mentha longifolia (Horse Mint) | Pulegone, Piperitenone oxide | 1,8-Cineole, Menthone | [7] |

| Mentha aquatica (Water Mint) | Menthofuran, 1,8-Cineole | Limonene, Linalool | [8] |

Experimental Protocols

Extraction and Analysis of Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the volatile components of Mentha essential oil.

Protocol:

-

Plant Material: Fresh or dried aerial parts of the Mentha species are used.

-

Hydrodistillation: The plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus to extract the essential oil.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored at 4°C in a sealed vial.

-

GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5 or HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, typically starting at a low temperature (e.g., 60°C) and gradually increasing to a high temperature (e.g., 240°C).

-

Injector and Detector Temperatures: Maintained at high temperatures (e.g., 250°C and 280°C, respectively).

-

Mass Spectrometry: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

-

-

Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each component is calculated from the peak area in the chromatogram.

Monoterpene Synthase Activity Assay

Objective: To determine the enzymatic activity of a monoterpene synthase, such as limonene synthase.

Protocol:

-

Enzyme Source: A crude protein extract from Mentha glandular trichomes or a purified recombinant enzyme expressed in a heterologous system (e.g., E. coli).

-

Assay Buffer: A suitable buffer, typically at a pH around 7.0, containing a divalent cation such as Mg²⁺ or Mn²⁺, which are required for enzyme activity.

-

Substrate: Radiolabeled [³H]GPP or unlabeled GPP.

-

Reaction Incubation: The enzyme is incubated with the substrate in the assay buffer at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the monoterpene products are extracted into an organic solvent (e.g., hexane (B92381) or pentane).

-

Product Analysis:

-

For radiolabeled assays: The radioactivity of the extracted products is measured using liquid scintillation counting.

-

For non-radiolabeled assays: The extracted products are analyzed by GC-MS to identify and quantify the specific monoterpenes produced.

-

-

Enzyme Kinetics: Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction rates.

Visualizing the Biosynthetic Network

The p-Menthane Monoterpene Biosynthetic Pathway

Caption: The core biosynthetic pathway of p-menthane monoterpenes in Mentha species.

Experimental Workflow for Monoterpene Analysis

Caption: A typical experimental workflow for the analysis of Mentha essential oils.

Conclusion

The biosynthesis of p-menthane monoterpenes in Mentha is a complex and highly compartmentalized process that gives rise to a diverse array of valuable natural products. While the major pathways leading to compounds like menthol and carvone are well-established, the formation of minor components such as this compound is likely a consequence of the inherent mechanistic flexibility of monoterpene synthases. A thorough understanding of these biosynthetic pathways, supported by robust analytical and enzymatic methodologies, is crucial for the targeted metabolic engineering of Mentha species to enhance the production of desired monoterpenes for various industrial applications. Further research into the product profiles of different Mentha monoterpene synthases may provide more direct evidence for the enzymatic basis of this compound formation.

References

- 1. consensus.app [consensus.app]

- 2. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Limonene Synthase, the Enzyme Responsible for Monoterpene Biosynthesis in Peppermint, Is Localized to Leucoplasts of Oil Gland Secretory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aensiweb.com [aensiweb.com]

- 5. Frontiers | Prospective of Essential Oils of the Genus Mentha as Biopesticides: A Review [frontiersin.org]

- 6. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GC/MS Analysis and Protective Effects of Mentha longifolia L. Essential Oil Against Antituberculosis Drug-Induced Organs Toxicity in Wistar Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

physical properties of p-MENTH-3-ENE (boiling point, density)

An In-depth Technical Guide to the Physical Properties of p-Menth-3-ene

Introduction

This compound is a monoterpene and an alicyclic compound.[1][2] This technical guide provides a detailed overview of its key physical properties, namely its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound.

Quantitative Data Summary

The physical properties of this compound have been determined and estimated by various sources. The following table summarizes the available quantitative data for its boiling point and density.

| Physical Property | Value | Source |

| Boiling Point | 173.5°C at 760 mmHg | Alfa Chemistry[3] |

| 166.85°C | ChemicalBook[1] | |

| Density | 0.813 g/cm³ | Alfa Chemistry[3] |

| 0.8102 g/cm³ (estimate) | ChemicalBook[1] |

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the provided literature, standard methodologies for determining the boiling point and density of terpenes and other volatile organic compounds are applicable.

Determination of Boiling Point

The boiling point of a terpene is the temperature at which it completely dissipates.[4] This is a critical parameter for processes such as distillation and characterization. A common laboratory method for determining the boiling point of a liquid like this compound is as follows:

-

Apparatus Setup: A small-scale distillation apparatus is assembled. This typically includes a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.

-

Sample Preparation: A small, pure sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated. The temperature of the vapor is monitored with a thermometer, ensuring the bulb is positioned just below the side arm of the distillation head.

-

Observation: The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is dependent on it.[5]

Determination of Density

Density is a fundamental physical property that can be used to assess the purity of a substance. The density of a liquid can be determined using a pycnometer.

-

Pycnometer Calibration: The empty pycnometer is first weighed. It is then filled with a reference substance of known density, typically deionized water, and weighed again. The temperature of the water is recorded.

-

Sample Measurement: The pycnometer is cleaned, dried, and then filled with this compound. It is then weighed.

-

Calculation: The density of this compound is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water

Visualization of Structure-Property Relationships

The physical properties of a molecule are intrinsically linked to its chemical structure. The following diagram illustrates the logical relationships between the molecular structure of this compound and its boiling point and density.

Caption: Molecular structure's influence on physical properties.

References

- 1. This compound CAS#: 500-00-5 [m.chemicalbook.com]

- 2. This compound | 500-00-5 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Terpene Boiling Points and Temperature — True Labs for Cannabis [truelabscannabis.com]

- 5. 11 Factors That Affect Terpene Boiling Points and Temperatures [goldcoastterpenes.com]

CAS number and synonyms for p-MENTH-3-ENE

An In-depth Technical Guide to p-Menth-3-ene

This technical guide provides a comprehensive overview of this compound, a significant monoterpene in chemical research and development. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, and analytical methods.

Chemical Identification

Synonyms

This compound is also known by several other names, including:

-

Δ³-p-Menthene[1]

-

3-Menthene[2]

-

3-p-Menthene[2]

-

4-Methyl-1-(1-methylethyl)cyclohexene[1]

-

Menthomenthene[2]

-

delta1-p-Menthene[2]

-

1-Isopropyl-4-methyl-1-cyclohexene[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and analysis in a laboratory setting.

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | 166.85 °C to 173.5 °C at 760 mmHg | [1][2] |

| Melting Point | 25-26 °C | [1] |

| Density | 0.8102 to 0.813 g/cm³ | [1][2] |

| Refractive Index | 1.4604 (estimate) | [1] |

| Flash Point | 43.3 °C | [2] |

| InChI Key | YYCPSEFQLGXPCO-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1CCC(=CC1)C(C)C | [2] |

Experimental Protocols

Synthesis of this compound

A patented method describes the synthesis of this compound from lower alkyl dihydro-alpha-terpinyl ethers.[4] This process involves the acid-catalyzed elimination of a lower alkanol and subsequent isomerization to yield the desired product.

Materials:

-

Lower alkyl dihydro-alpha-terpinyl ether (e.g., methyl dihydro-alpha-terpinyl ether)

-

Lower hydrocarbon sulfonic acid (e.g., methanesulfonic acid, benzenesulfonic acid, or toluenesulfonic acid)

-

Water

-

Dilute alkali solution

Procedure:

-

A lower alkyl dihydro-alpha-terpinyl ether is heated in the presence of a small amount (1% to 5% by weight) of a lower hydrocarbon sulfonic acid.[4]

-

The reaction temperature is maintained between 75 °C and 140 °C.[4]

-

During the heating process, the lower alkanol is eliminated and can be removed by distillation.

-

The initial reaction produces a mixture of isomeric terpenes, with p-menthene-3 predominating.

-

To drive the equilibrium towards the desired product, the temperature of the mixture is gradually raised to approximately 140 °C and held for a period, converting the isomers almost exclusively to this compound.[4]

-

After the reaction is complete, the mixture is cooled.

-

The resulting hydrocarbon fraction is washed with water or a dilute alkali solution to remove the acid catalyst.

-

The crude product is then purified by fractional distillation. The fraction distilling between 166 °C and 170 °C at 760 mmHg is collected as pure this compound.[4]

Analytical Quantification

The quantification of this compound in various matrices can be achieved using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The following are generalized protocols that can be adapted for specific research needs.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile compounds like this compound.

Sample Preparation:

-

For solid samples (e.g., plant material), perform an extraction using a suitable organic solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate (B1210297) mixture).[5]

-

Techniques such as Soxhlet extraction, sonication, or maceration can be employed.

-

The resulting extract is filtered and concentrated, for example, under a stream of nitrogen or using a rotary evaporator.[5]

Instrumentation and Conditions (Example):

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL in splitless mode.[5]

-

Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.

-

MS Transfer Line Temperature: 280°C.[5]

-

Ion Source Temperature: 230°C.[5]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Scan Range: m/z 40-350.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

3.2.2. High-Performance Liquid Chromatography (HPLC)

For less volatile samples or when derivatization is preferred, HPLC can be utilized.

Sample Preparation:

-

Follow a similar extraction procedure as for GC-MS. The final extract should be dissolved in the mobile phase.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Injection Volume: 10 µL.[5]

-

Detection: As this compound lacks a strong chromophore, a UV detector at a low wavelength (e.g., 205 nm), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) is recommended for detection.[5]

Visualization of Synthetic Pathway

The following diagram illustrates a logical workflow for the synthesis of this compound, highlighting the key reaction steps from a common precursor.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and development in the field.

References

Thermochemical Profile of p-Menth-3-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-3-ene (C₁₀H₁₈) is a monoterpene and an alicyclic hydrocarbon.[1][2] As a member of the terpene family, its thermochemical properties are of significant interest in various fields, including fragrance, flavoring, and as a potential biofuel component. Understanding its energetic characteristics, such as enthalpy of formation, heat capacity, and entropy, is crucial for process design, safety assessments, and computational modeling of its behavior in chemical and biological systems.

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for structurally related and isomeric monoterpenes to offer a comparative context. Furthermore, it details the established experimental protocols for determining these thermochemical properties and discusses computational approaches as a powerful alternative for data acquisition.

Physicochemical Properties of this compound

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol |

| CAS Number | 500-00-5 |

| Stereochemistry | Racemic |

Thermochemical Data of this compound and Related Monoterpenes

| Compound | Formula | ΔfH°gas (kJ/mol) | ΔfH°liquid (kJ/mol) | Cp,gas (J/mol·K) | S°gas (J/mol·K) |

| This compound | C₁₀H₁₈ | Data not available | Data not available | Data not available | Data not available |

| d-Limonene[3] | C₁₀H₁₆ | Data not available | Data not available | Data not available | Data not available |

| 3-Carene[4] | C₁₀H₁₆ | Data not available | Data not available | Data not available | Data not available |

Note: The absence of data highlights the need for experimental determination or high-level computational studies for this compound.

Experimental Protocols for Thermochemical Data Determination

The determination of fundamental thermochemical properties for organic compounds like this compound relies on a suite of well-established calorimetric and analytical techniques. The following sections detail the standard experimental protocols applicable to this monoterpene.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data, typically determined from the enthalpy of combustion (ΔcH°).

Methodology: Oxygen-Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically in a gelatin capsule or on a sample holder) is placed in a crucible inside a high-pressure vessel, the "bomb". A fuse wire is positioned to ensure ignition.

-

Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically ~30 atm) and submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a stable maximum and then begins to cool.

-

Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). Corrections are applied for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the heat released. The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Entropy Determination

Heat capacity (Cp) and standard entropy (S°) are determined through low-temperature adiabatic calorimetry.

Methodology: Adiabatic Calorimetry

-

Sample Preparation: A purified sample of this compound is sealed in a calorimeter vessel under vacuum.

-

Calorimeter and Cryostat: The calorimeter vessel is placed in a cryostat and cooled to near absolute zero (typically around 5 K). The calorimeter is surrounded by an adiabatic shield, the temperature of which is precisely controlled to match that of the sample vessel, minimizing heat exchange with the surroundings.

-

Heating and Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This process is repeated in small increments up to and beyond room temperature.

-

Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The experimental heat capacity data is then used to determine the standard entropy and enthalpy at 298.15 K by integrating the Cp/T versus T and Cp versus T curves, respectively, from 0 K.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is a critical property for understanding the volatility of a compound and for deriving the enthalpy of vaporization (ΔvapH).

Methodology: Static Method

-

Apparatus: A sample of this compound is placed in a thermostated vessel connected to a pressure transducer. The system is evacuated to remove air.

-

Measurement: The sample is maintained at a constant temperature, and the pressure is allowed to equilibrate. The equilibrium pressure is recorded as the vapor pressure at that temperature.

-

Temperature Range: Measurements are repeated over a range of temperatures.

-

Data Analysis: The enthalpy of vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a robust means of estimating thermochemical properties.

Methodology: Density Functional Theory (DFT)

-

Molecular Modeling: The three-dimensional structure of the this compound molecule is built and optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal contributions to enthalpy and entropy.

-

Property Calculation: The standard enthalpy of formation, heat capacity, and entropy are calculated using statistical mechanics principles based on the computed vibrational frequencies and molecular structure.

Experimental and Computational Workflow

The following diagram illustrates the logical workflow for the determination of thermochemical data for this compound, combining both experimental and computational approaches.

Conclusion

While direct experimental thermochemical data for this compound is currently scarce in the public domain, established methodologies in calorimetry and computational chemistry provide clear pathways for its determination. The data for isomeric monoterpenes such as limonene (B3431351) and carene serve as valuable benchmarks. For researchers and professionals in drug development and other fields requiring precise thermochemical data, a combination of the experimental protocols and computational methods outlined in this guide will enable the generation of a comprehensive and reliable thermochemical profile for this compound. This, in turn, will facilitate more accurate modeling, process optimization, and safety assessments involving this compound.

References

An In-depth Technical Guide to the p-Menthane Skeleton: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p-menthane (B155814) skeleton, a foundational scaffold in a diverse array of natural and synthetic compounds of significant interest to the pharmaceutical and life sciences industries. This document delves into the core chemical principles of the p-menthane structure, details its synthesis and functionalization, and explores the pharmacological activities of its key derivatives, with a focus on their anti-inflammatory and insect-repellent properties. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility.

The p-Menthane Core: Structure and Stereochemistry

The p-menthane scaffold is a monocyclic monoterpenoid consisting of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively.[1][2] This fundamental structure, formally known as 1-isopropyl-4-methylcyclohexane, gives rise to a rich stereochemical landscape due to the presence of chiral centers.[3][4]

The numbering of the p-menthane ring begins at the carbon bearing the methyl group (C1) and proceeds around the ring to the carbon with the isopropyl group (C4). The cyclohexane ring typically adopts a chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions.[1][5] The relative orientation of the methyl and isopropyl groups (cis or trans) and the chirality at C1 and C4 lead to different stereoisomers, each with potentially distinct biological activities.

Below is a diagram illustrating the basic p-menthane skeleton with the standard numbering convention.

Caption: The fundamental p-menthane skeleton with IUPAC numbering.

Synthesis of Functionalized p-Menthane Derivatives

The chemical modification of the p-menthane skeleton is a key strategy for developing novel therapeutic agents. A variety of synthetic methodologies have been employed to introduce functional groups and modulate the physicochemical properties of these compounds.

A prominent example is the synthesis of p-menthane-3,8-diol (B45773) (PMD), a well-known insect repellent. PMD can be synthesized from citronellal (B1669106) through an acid-catalyzed intramolecular Prins reaction. Other synthetic routes to functionalized p-menthanes include the Mannich reaction starting from p-menthan-2-one to produce amino ketones and amino alcohols.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a p-menthane derivative.

Caption: A typical workflow for the synthesis and biological evaluation of p-menthane derivatives.

Experimental Protocol: Synthesis of Amino Alcohols from p-Menthane-2-one

This protocol is adapted from the Mannich reaction described for the synthesis of p-menthane derivatives.[6]

-

Reaction Setup: To a solution of p-menthan-2-one in ethanol, add an appropriate secondary amine (e.g., dimethylamine) and aqueous formaldehyde.

-

Reaction Conditions: The mixture is stirred at room temperature for a specified period (e.g., 24 hours) to facilitate the Mannich reaction, leading to the formation of an amino ketone.

-

Reduction: The resulting amino ketone is then reduced to the corresponding amino alcohol using a suitable reducing agent (e.g., sodium borohydride) in a protic solvent like methanol.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

-

Characterization: The structure of the synthesized amino alcohol is confirmed by spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Biological Activities of p-Menthane Derivatives

Derivatives of the p-menthane skeleton exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[7]

Anti-inflammatory Activity

Several p-menthane derivatives have demonstrated significant anti-inflammatory properties.[8] These compounds can modulate various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

The table below summarizes the anti-inflammatory activity of selected monoterpenes, including the p-menthane derivative l-menthol, in comparison to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

| Compound | Assay | Model System | Concentration / Dose | Efficacy (% Inhibition or IC50) |

| l-Menthol | IL-1β Production | LPS-stimulated human monocytes | - | 64.2 ± 7% inhibition |

| LTB4 Production | LPS-stimulated human monocytes | - | 64.4 ± 10% inhibition | |

| PGE2 Production | LPS-stimulated human monocytes | - | 56.6 ± 8% inhibition | |

| Indomethacin | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | 10 µM | IC50 = 12.5 µM |

| Carrageenan-induced paw edema | Wistar rats | 10 mg/kg (p.o.) | 58% inhibition |

Data compiled from multiple sources for comparative purposes.[8]

The diagram below illustrates a simplified signaling pathway involved in inflammation that can be targeted by anti-inflammatory compounds.

Caption: Key components of a pro-inflammatory signaling cascade.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol is a standard method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in macrophages.[8]

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

-

Incubation: The cells are incubated for a further 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Insect Repellent Activity

p-Menthane-3,8-diol (PMD) is a highly effective and widely used insect repellent derived from the essential oil of Corymbia citriodora. Its repellent activity is a key area of research for the development of safe and effective alternatives to synthetic repellents.

Experimental Protocol: Arm-in-Cage Mosquito Repellency Assay

This is a standard and widely accepted method for evaluating the efficacy of topical insect repellents.[2][9][10]

-

Test Subjects and Mosquitoes: Human volunteers and laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti) are used. Mosquitoes are typically starved for a period before the assay to ensure they are actively seeking a blood meal.

-

Repellent Application: A defined area on the volunteer's forearm is treated with a specific concentration of the test compound dissolved in a suitable solvent (e.g., ethanol). A control area on the other arm is treated with the solvent alone.

-

Exposure: The treated arm is inserted into a cage containing a known number of female mosquitoes.

-

Data Collection: The time to the first confirmed bite is recorded. This is known as the Complete Protection Time (CPT). The number of landings and biting attempts within a specified time period can also be recorded.

-

Data Analysis: The CPT for the test compound is compared to that of the control and potentially a positive control (e.g., DEET). Statistical analysis is performed to determine the significance of the repellent effect.

Conclusion

The p-menthane skeleton represents a versatile and valuable scaffold in medicinal chemistry and drug development. Its inherent stereochemistry and the ability to be readily functionalized provide a rich molecular diversity for exploring a wide range of biological targets. The proven anti-inflammatory and insect-repellent activities of its derivatives underscore the therapeutic potential of this class of compounds. Further investigation into the synthesis of novel p-menthane analogues and the elucidation of their structure-activity relationships will undoubtedly lead to the development of new and improved therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. p-Menthane - Wikipedia [en.wikipedia.org]

- 4. 1-Methyl-4-isopropylcyclohexane | C10H20 | CID 7459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of p-menthane derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of p-Menth-3-ene from Menthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of p-menth-3-ene from menthol (B31143) via acid-catalyzed dehydration. This compound is a valuable intermediate in the synthesis of various organic compounds, including synthetic menthol itself.[1] These application notes offer a comprehensive guide, including experimental procedures, data presentation, and workflow visualization to ensure reliable and reproducible results in a laboratory setting.

Introduction

The dehydration of menthol to form menthenes is a classic example of an E1 elimination reaction, typically catalyzed by a strong acid.[2] In this reaction, the hydroxyl group of menthol is protonated by an acid, followed by the loss of a water molecule to form a secondary carbocation. This carbocation can then undergo rearrangement and elimination to yield a mixture of isomeric menthenes, primarily p-menth-1-ene, p-menth-2-ene, and the desired this compound.[2] The distribution of these products is influenced by the reaction conditions, including the choice of acid catalyst and temperature. Zaitsev's rule predicts that the most substituted alkene, p-menth-1-ene, will be the major product.[2] However, specific conditions can be optimized to favor the formation of this compound.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound from menthol is depicted below. This process includes the reaction setup, the dehydration reaction, and subsequent purification steps.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the desired product in the synthesis of this compound.

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) |

| DL-Menthol | 156.27 | 0.89 | 212 | 31-34 |

| This compound | 138.25 | 0.8 | 166-170 | N/A |

| p-Menth-1-ene | 138.25 | 0.8 | 176 | N/A |

| p-Menth-2-ene | 138.25 | 0.8 | 165.2 | N/A |

Data sourced from Chegg[3] and Google Patents[1].

A reported synthesis of menthene from menthol using phosphoric acid yielded 89.9% of the product mixture.[4]

Experimental Protocols

This section provides a detailed protocol for the acid-catalyzed dehydration of menthol to synthesize this compound.

Materials:

-

DL-Menthol (10.0 g)[3]

-

85% Phosphoric acid (H₃PO₄) (5 mL)[3]

-

5% Sodium bicarbonate (NaHCO₃) solution (25 mL)[2]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Boiling chips

Equipment:

-

50 mL round-bottom flask[5]

-

Heating mantle

-

Distillation apparatus (fractional and simple)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

Procedure:

-

Reaction Setup:

-

Place 10.0 g of DL-menthol into a 50 mL round-bottom flask.

-

Carefully add 5 mL of 85% phosphoric acid to the flask.

-

Add a few boiling chips to the mixture to ensure smooth boiling.

-

-

Dehydration Reaction:

-

Assemble a fractional distillation apparatus with the round-bottom flask.

-

Heat the mixture gently using a heating mantle.

-

The reaction will proceed, and a mixture of menthene isomers will begin to distill.

-

Collect the distillate that comes over in the temperature range of approximately 160-170°C. The boiling point of this compound is reported to be in the range of 166-170°C.[1]

-

-

Workup and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Add 25 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[2] Shake the funnel gently, venting frequently to release any pressure buildup.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer with 25 mL of water. Again, separate and discard the aqueous layer.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

-

Perform a simple distillation of the dried product to further purify the this compound from any unreacted menthol or other impurities. Collect the fraction boiling between 166-170°C.[1]

-

-

Product Characterization:

Signaling Pathways and Logical Relationships

The chemical transformation from menthol to this compound proceeds through a well-defined reaction mechanism. The following diagram illustrates the key steps in this acid-catalyzed dehydration.

Caption: Mechanism of acid-catalyzed dehydration of menthol.

Conclusion

The synthesis of this compound from menthol via acid-catalyzed dehydration is a straightforward and effective method for laboratory-scale production. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can reliably produce this important chemical intermediate for further applications in organic synthesis and drug development. Careful control of reaction conditions, particularly temperature during distillation, is crucial for maximizing the yield of the desired this compound isomer.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of p-Menth-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-3-ene is a monoterpene of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the synthesis of various flavor and fragrance compounds, as well as in the development of pharmaceutical agents. This document provides detailed protocols for the laboratory-scale synthesis of this compound, primarily focusing on the acid-catalyzed dehydration of menthol (B31143), a common and cost-effective starting material. The protocols are designed to be clear, concise, and reproducible for researchers in relevant fields.

Synthesis Overview: Dehydration of Menthol

The principal laboratory method for synthesizing this compound is the acid-catalyzed dehydration of menthol. This elimination reaction (E1) involves the protonation of the hydroxyl group of menthol by a strong acid, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the alkene. The reaction typically produces a mixture of menthene isomers, including p-menth-1-ene, p-menth-2-ene, and the desired this compound. The product distribution can be influenced by the choice of acid catalyst and reaction conditions.

Quantitative Data Summary

The following table summarizes quantitative data from representative laboratory-scale syntheses of this compound via menthol dehydration.

| Starting Material | Catalyst/Reagent | Reaction Conditions | Product Distribution | Overall Yield | Purity | Reference |

| DL-p-Menthan-3-ol | Phosphoric Acid | Heating | Mixture of menthene isomers | 89.9% (total menthenes) | Not specified | [1] |

| Menthol | Not Specified | Not Specified | 1-Menthene: 4.8%, 2-Menthene: 66.4%, 3-Menthene: 14.7%, Menthol: 10.1% | Not Specified | ~85.9% (total menthenes) | [2] |

| Menthol | Phosphoric Acid | Heating/Distillation | Mixture of menthene isomers | ~78% | Not specified | [3] |

Note: The distribution of isomers can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: Dehydration of Menthol using Phosphoric Acid

This protocol details the synthesis of this compound from menthol using phosphoric acid as the catalyst.

Materials and Equipment:

-

DL-p-Menthan-3-ol (Menthol)

-

85% Phosphoric acid (H₃PO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask (50 mL or 100 mL)

-

Distillation apparatus (heating mantle, condenser, receiving flask)

-

Separatory funnel

-

Erlenmeyer flasks

-

Boiling chips

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Reaction Setup: Place 10.0 g of DL-p-menthan-3-ol into a 50 mL round-bottom flask. Add a few boiling chips.

-

Addition of Catalyst: Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the contents.

-